

An In-depth Technical Guide to the Physical and Chemical Properties of Mycaminose

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Introduction

Mycaminose is a naturally occurring deoxyamino sugar, specifically a 3,6-dideoxy-3-(dimethylamino)-D-glucose.[1][2] It is a crucial component of various macrolide antibiotics, including tylosin, where its presence, particularly the N,N-dimethylamino group, is essential for their biological activity.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of **mycaminose**, its biological significance, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of **mycaminose** are summarized below. These characteristics are vital for its isolation, characterization, and the chemical synthesis of its derivatives.



Property	Value	Source(s)
Molecular Formula	C8H17NO4	[1][2][6][7]
Molecular Weight	191.22 g/mol	[1][8]
CAS Registry Number	519-21-1	[1][2]
IUPAC Name	(2R,3S,4S,5R)-3- (dimethylamino)-2,4,5- trihydroxyhexanal	[1]
Melting Point	116-118 °C (as hydrochloride monohydrate)	[8]
Optical Rotation [α]D	+31° (c = 0.96)	[8]
рКа	8.0 (of the dimethylamino group)	[9]
Appearance	Crystals (from moist isopropanol)	[8]

Chemical Structure and Reactivity

Mycaminose is a derivative of D-glucose, characterized by the absence of hydroxyl groups at positions 3 and 6, and the presence of a dimethylamino group at the C-3 position.[1]

Structural Identifiers:

- SMILES:C--INVALID-LINK--O)N(C)C)O)O[1]
- InChl:InChl=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1[1][2]
- InChlKey:IJUPCLYLISRDRA-ULAWRXDQSA-N[1]

The reactivity of **mycaminose** is largely dictated by its functional groups: the aldehyde, the secondary hydroxyl groups, and the tertiary amino group. The dimethylamino group at C-3 is basic, contributing to the overall basicity of the macrolide antibiotics it forms a part of.[9] This







amino group is a key site for potential chemical modifications in the synthesis of novel antibiotic derivatives.[10]

A significant reaction involving **mycaminose** is its glycosidic linkage to macrolide aglycones, a crucial step in the biosynthesis of antibiotics like tylosin and platenomycins.[5][11] The biosynthesis of the N,N-dimethylamino group itself is a stepwise enzymatic process catalyzed by N,N-dimethyltransferases, such as TylM1 and DesVI.[3][4]

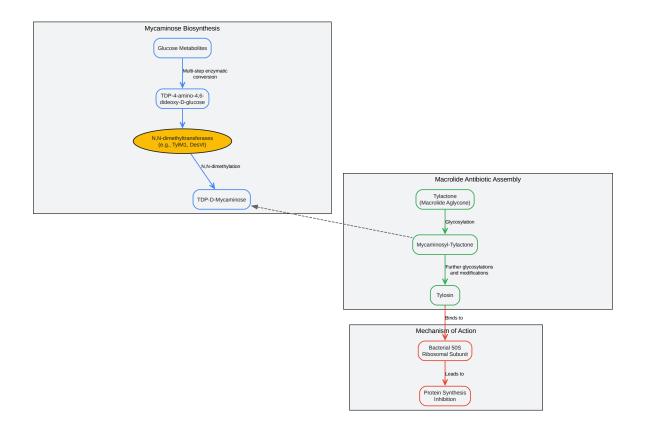
Biological Role and Significance

The primary significance of **mycaminose** lies in its role as a key structural component of 14-, 15-, and 16-membered macrolide antibiotics.[9][10] The dimethylamino group on the **mycaminose** sugar is critical for the antibacterial activity of these compounds.[3] Macrolide antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The basic nature of the **mycaminose** amino group is thought to be important for this interaction.[9]

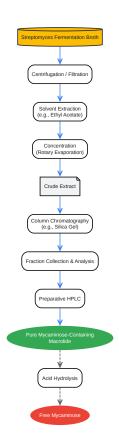
Disruption of **mycaminose** biosynthesis in Streptomyces fradiae has been shown to halt the production of the antibiotic tylosin, indicating a feedback control mechanism where the formation of the glycosylated intermediate, mycaminosyl-tylactone, influences the preceding polyketide metabolism.[5]

Some studies have also suggested potential antidiabetic properties of **mycaminose** found in plants like Syzygium cumini.[12] However, its role in this context is less characterized compared to its function in antibiotics.









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